molecular formula C9H13ClN4O2 B13969693 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No.: B13969693
M. Wt: 244.68 g/mol
InChI Key: RNPXMCOLNKQQPZ-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 3-nitropyridine with pyrrolidine under specific conditions. One common method includes the use of a Buchwald–Hartwig arylamination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide.

Major Products Formed:

    Reduction: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-amine.

    Substitution: Various substituted pyrrolidin-3-amines depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors in biological systems. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific combination of a nitropyridine moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXMCOLNKQQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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